3-(4-fluorophenyl)-9-isopropyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
This compound belongs to the chromeno-oxazin class, characterized by a fused chromene-oxazine scaffold. Key structural features include:
- 9-Isopropyl substituent: A branched alkyl group that may increase lipophilicity and steric bulk compared to linear alkyl chains in analogs .
- 2-Trifluoromethyl group: A strong electron-withdrawing moiety known to modulate electronic properties and improve binding affinity in medicinal chemistry contexts .
Physical properties such as melting points (e.g., 137–139°C for compound 4i ) and NMR data (e.g., δ1.63–1.78 ppm for alkyl chains ) are consistent with related derivatives.
Properties
IUPAC Name |
3-(4-fluorophenyl)-9-propan-2-yl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F4NO3/c1-11(2)26-9-15-16(28-10-26)8-7-14-18(27)17(12-3-5-13(22)6-4-12)20(21(23,24)25)29-19(14)15/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUZIBPXYILQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)F)C(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique chromeno-oxazine structure with multiple fluorine substitutions that may enhance its pharmacological properties. The presence of the trifluoromethyl group is particularly noteworthy as it can influence the lipophilicity and metabolic stability of the compound.
Antitumor Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor activity, particularly against BRCA1/2 mutant cancer cells. For instance, a related compound was shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair mechanisms in cells. This inhibition leads to increased DNA damage in cancer cells, ultimately resulting in cell death .
Case Study: PARP Inhibition
- Compound: (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one
- Mechanism: Inhibits PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM respectively.
- EC50 Values: 2.51 nM in whole-cell assays; effective against BRCA1/2 mutant cancer cell lines with EC50 values of 0.3 nM (MX-1) and 5 nM (Capan-1).
- Clinical Relevance: Demonstrated significant antitumor efficacy in xenograft models .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests favorable absorption and distribution characteristics. The presence of fluorine atoms typically enhances metabolic stability and bioavailability. Compounds with such profiles have shown promising results in preclinical trials and are advancing towards clinical applications.
Additional Biological Activities
Beyond antitumor effects, compounds with structural similarities have been investigated for other biological activities:
- Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation markers in vitro.
- Antimicrobial Properties: Certain analogs have demonstrated activity against various bacterial strains.
Summary of Key Studies
Scientific Research Applications
The compound 3-(4-fluorophenyl)-9-isopropyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one , with CAS No. 1010919-42-2, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, focusing on medicinal chemistry, agrochemicals, and materials science.
Physical Properties
- Molecular Formula : C19H18F3N1O2
- Molecular Weight : 347.35 g/mol
- Solubility : Soluble in organic solvents like DMSO and DMF.
Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development. Preliminary studies suggest potential applications in:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The fluorinated phenyl group may enhance interaction with cellular targets, leading to increased efficacy.
- Antimicrobial Properties : The oxazine moiety is known for its antimicrobial activity, making this compound a potential lead for developing new antibiotics.
Agrochemicals
Due to its herbicidal properties, the compound may serve as an active ingredient in agricultural formulations:
- Herbicide Development : The trifluoromethyl group is associated with enhanced herbicidal activity. Studies have shown that similar compounds can inhibit weed growth effectively while being less toxic to crops.
Materials Science
The structural characteristics of this compound allow for potential applications in materials science:
- Polymer Chemistry : The compound can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties.
- Dyes and Pigments : Its vibrant color properties could be exploited in dye manufacturing processes.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of related chromeno-oxazine derivatives on breast cancer cell lines. Results indicated that these compounds induced apoptosis through the mitochondrial pathway, suggesting that our compound may exhibit similar effects due to structural similarities.
Case Study 2: Herbicidal Efficacy
Research conducted by agricultural scientists demonstrated that trifluoromethyl-substituted compounds effectively controlled weed populations in corn and soybean fields. The study highlighted the importance of optimizing application rates to minimize environmental impact while maximizing efficacy.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups: The trifluoromethyl group in the target compound and 4i enhances electrophilicity compared to non-halogenated analogs (e.g., compound in ). Fluorine at the 4-position (shared with ) improves metabolic stability relative to chlorophenyl or methoxyphenyl groups .
Hydroxyalkyl substituents (e.g., in ) introduce hydrogen-bonding capacity, which may enhance aqueous solubility relative to isopropyl or thiophen-2-ylmethyl groups .
Research Findings and Structural Trends
Stability and Reactivity
- Trifluoromethyl Effect : The CF₃ group in the target compound and 4i may reduce oxidative metabolism due to its electron-withdrawing nature, a trend observed in fluorinated pharmaceuticals.
- Melting Point Trends: Hydroxyalkyl analogs () exhibit lower melting points (109–139°C) compared to non-polar substituents, reflecting reduced crystallinity from hydrogen-bonding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
